molecular formula C15H30O2 B3245592 Tetradecanoic acid, 9-methyl- CAS No. 17001-21-7

Tetradecanoic acid, 9-methyl-

Cat. No.: B3245592
CAS No.: 17001-21-7
M. Wt: 242.40 g/mol
InChI Key: KXCURTJMVUYHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecanoic acid, 9-methyl-, also known as Methyl tetradecanoate or Myristic acid, methyl ester, is a chemical compound . It is a common saturated fatty acid with the molecular formula CH3(CH2)12COOH .


Synthesis Analysis

The synthesis of Tetradecanoic acid, 9-methyl-, involves several steps. The label at the carbonyl carbon was introduced by treating 1-bromotridecane with KI’CN (90% enriched) to form the "C-labeled nitrile, which upon hydrolysis yielded the desired acid .


Molecular Structure Analysis

The molecular structure of Tetradecanoic acid, 9-methyl-, can be represented as CH3(CH2)12COOH .


Physical and Chemical Properties Analysis

Tetradecanoic acid, 9-methyl-, has a molecular weight of 228.3709 . It is colorless or white solid . It has a melting point of 54.4 °C and a boiling point of 326.2 °C at 760 mmHg . It is soluble in alcohol, acetates, C6H6, haloalkanes, phenyls, nitros .

Scientific Research Applications

Synthesis and Labeling

  • Carbon-13 Labeling: Tetradecanoic acid has been utilized in the synthesis of carbon-13 labeled compounds. Such labeling is valuable for research in lipid metabolism and other biochemical pathways. The labeled tetradecanoic acids are used to prepare correspondingly labeled diacyl phosphatidylcholines (Sparrow, Patel, & Morrisett, 1983).

Biological Activities and Applications

  • Antioxidant and Enzyme Inhibitory Activities: Tetradecanoic acid isomers show significant antioxidant, antielastase, and antiurease activities. This indicates potential applications in agriculture, pharmacy, and cosmetic industries (Sokmen, Hasdemir, Yusufoglu, & Yanardag, 2014).
  • Organotellurium Compounds: 9-telluraheptadecanoic acid, a derivative of tetradecanoic acid, exhibits unique properties after oxidation. Its potential in medical imaging for heart disease evaluation is noteworthy due to its heart-specific uptake and retention (Kirsch, Goodman, & Knapp, 1983).

Analytical Methodologies

  • Dissolution Analysis: Methods for determining the dissolution of 13-methyl-tetradecanoic acid in capsules have been established, highlighting its relevance in pharmaceutical analysis (Wu Bin-xiu, 2008).

Ecotoxicology

  • Ecotoxicological Study: The ecotoxicological effects of tetradecanoic acid derivatives, such as 2-sulfo-1-methylester sodium salt, have been assessed. Their environmental impact, especially in comparison to other anionic surfactants, is an area of interest (Takei, Odake, Miura, & Takagi, 2006).

Industrial and Agricultural Applications

Mechanism of Action

The mechanism of action of Tetradecanoic acid, 9-methyl- is not explicitly mentioned in the available resources .

Safety and Hazards

Tetradecanoic acid, 9-methyl-, may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers A paper titled “Physicochemical characterization of polyhydroxybutyrate (PHB) produced by the rare halophile Brachybacterium paraconglomeratum MTCC 13074” mentions the presence of four methyl ester derivatives of the extracted PHB in the sample, including Tetradecanoic acid . Another paper titled “Identification Of Bioactive Components And Its Biological Activities Of …” suggests that hexadecanoic acid, a fatty acid ester similar to Tetradecanoic acid, 9-methyl-, may be employed as an antioxidant, antimicrobial, flavor, hypocholesterolemic agent, and larvicidal activities .

Properties

IUPAC Name

9-methyltetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-3-4-8-11-14(2)12-9-6-5-7-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCURTJMVUYHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00778338
Record name 9-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00778338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17001-21-7
Record name 9-Methyltetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17001-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Methyltetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00778338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetradecanoic acid, 9-methyl-
Reactant of Route 2
Reactant of Route 2
Tetradecanoic acid, 9-methyl-
Reactant of Route 3
Reactant of Route 3
Tetradecanoic acid, 9-methyl-
Reactant of Route 4
Reactant of Route 4
Tetradecanoic acid, 9-methyl-
Reactant of Route 5
Reactant of Route 5
Tetradecanoic acid, 9-methyl-
Reactant of Route 6
Tetradecanoic acid, 9-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.